![molecular formula C23H49NO3 B14225676 (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol CAS No. 796844-54-7](/img/structure/B14225676.png)
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol: is a synthetic compound with a complex structure that includes a long octadecyl chain, a hydroxyethyl group, and a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecylamine, ethylene oxide, and glycerol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: It is utilized in the production of cosmetics and personal care products due to its moisturizing and emulsifying properties.
Wirkmechanismus
The mechanism of action of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol involves its interaction with biological membranes. The long octadecyl chain allows it to integrate into lipid bilayers, thereby stabilizing the membrane structure. The hydroxyethyl and diol groups contribute to its hydrophilic properties, facilitating interactions with aqueous environments. This amphiphilic nature makes it an effective emulsifying agent and enhances its ability to deliver hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-[(2-Hydroxyethyl)(hexadecyl)amino]propane-1,2-diol: Similar structure but with a shorter hexadecyl chain.
(2S)-3-[(2-Hydroxyethyl)(dodecyl)amino]propane-1,2-diol: Contains a dodecyl chain instead of an octadecyl chain.
Uniqueness
The uniqueness of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol lies in its long octadecyl chain, which provides enhanced hydrophobic interactions and greater stability in lipid bilayers compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong membrane integration and stabilization.
Eigenschaften
CAS-Nummer |
796844-54-7 |
|---|---|
Molekularformel |
C23H49NO3 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
(2S)-3-[2-hydroxyethyl(octadecyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C23H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(19-20-25)21-23(27)22-26/h23,25-27H,2-22H2,1H3/t23-/m0/s1 |
InChI-Schlüssel |
RXTWXBOGZDLDFL-QHCPKHFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)C[C@@H](CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


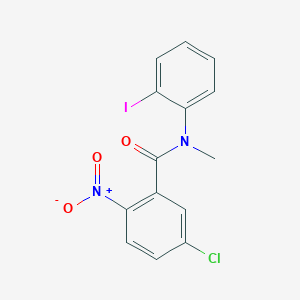
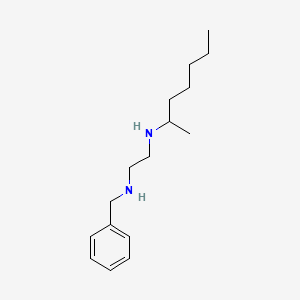
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
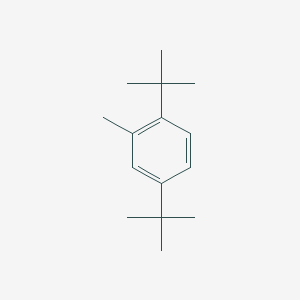
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
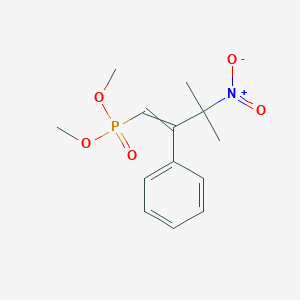
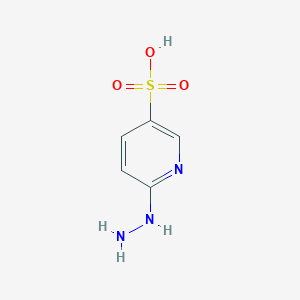
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
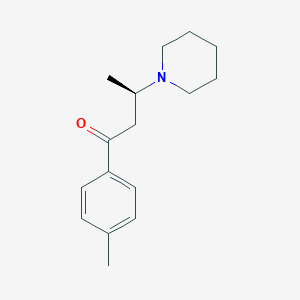
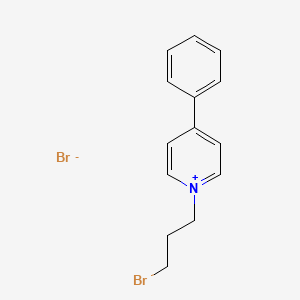
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
